2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline
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Overview
Description
2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline is a complex organic compound that features a nitro group, an oxolane ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of 2-amino-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[(oxolan-2-YL)methyl]-4-(3-propyl-1,2,4-oxadiazol-5-YL)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the oxolane and oxadiazole rings, making it less complex and potentially less versatile.
4-(3-Propyl-1,2,4-oxadiazol-5-YL)aniline:
Properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-2-4-15-18-16(24-19-15)11-6-7-13(14(9-11)20(21)22)17-10-12-5-3-8-23-12/h6-7,9,12,17H,2-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVNLMSDSMKALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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